9H-PURINE-6-CARBALDEHYDE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-purine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-1-4-5-6(9-2-7-4)10-3-8-5/h1-3H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFHKZPSNYOBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633785 | |
| Record name | 7H-Purine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17405-21-9 | |
| Record name | 7H-Purine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Importance of the Purine Nucleus in Chemical and Biological Systems
The purine (B94841) nucleus, a heterocyclic aromatic organic compound, is composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. wikipedia.orgresearchgate.netrsc.org This fundamental structure is one of the most widely distributed nitrogen-containing heterocycles in nature. wikipedia.org Its significance is deeply rooted in biochemistry, where it forms the core of essential biomolecules.
The two major purine bases, adenine (B156593) and guanine (B1146940), are fundamental components of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), encoding the genetic information of all living organisms. wikipedia.orgmdpi.com Beyond their role in genetics, purines are crucial constituents of other vital molecules such as adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which serve as the primary energy currency of the cell. mdpi.com They are also key components of essential cofactors, like coenzyme A and NADH, and participate in cellular signaling through molecules like cyclic adenosine monophosphate (cAMP). wikipedia.orgmdpi.com
The metabolic pathways for synthesizing and breaking down purines are critical for cellular function. mdpi.com The widespread occurrence and diverse biological roles of the purine scaffold have made it a privileged structure in medicinal chemistry, attracting significant research interest for the development of new therapeutic agents. researchgate.netrsc.orgrsc.orgontosight.ai The ability to synthesize a wide variety of purine derivatives allows chemists to modulate biological processes and develop targeted therapies for a range of diseases. rsc.orgontosight.ai
The Unique Role of the Carbaldehyde Moiety at the C 6 Position of 9h Purine
The introduction of a carbaldehyde (or formyl) group at the C-6 position of the 9H-purine ring system creates a versatile and highly reactive synthetic intermediate. This aldehyde functionality provides a chemical handle for a multitude of transformations, enabling the synthesis of a diverse library of C-6 substituted purine (B94841) derivatives.
The aldehyde group is a key electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including:
Condensation Reactions: The carbaldehyde can undergo condensation reactions with a variety of nucleophiles, such as amines and active methylene (B1212753) compounds, to form new carbon-carbon and carbon-nitrogen bonds. rsc.orgrsc.org For instance, reaction with primary amines can lead to the formation of Schiff bases, which can be further reduced to secondary amines.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations provide access to other important classes of purine derivatives, such as 9H-purine-6-carboxylic acid and its esters and amides, or 6-(hydroxymethyl)purine. ontosight.ai
Wittig and Related Reactions: The carbaldehyde can participate in Wittig-type reactions to form alkenes, extending the carbon framework at the C-6 position.
This synthetic versatility allows for the systematic modification of the purine scaffold, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. By creating a series of analogs with different substituents at the C-6 position, researchers can fine-tune the biological activity of the parent compound. nih.gov For example, the synthesis of various 6,9-disubstituted purine derivatives often starts from a precursor that can be elaborated at the C-6 position. rsc.orgrsc.org
Historical Development and Current Research Trajectories Pertaining to 9h Purine 6 Carbaldehyde and Its Analogs
Classical and Established Synthetic Routes to Purine Carbaldehydes
Traditional methods for synthesizing the purine core, which can be adapted for purine carbaldehydes, have been well-established for over a century and remain fundamental in heterocyclic chemistry.
Traube Synthesis and Related Cyclization Methodologies
The Traube purine synthesis, first reported in 1900, is a cornerstone for the preparation of purine derivatives. The classical approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid or its derivatives, to form the fused imidazole (B134444) ring. dntb.gov.uaresearchgate.netyoutube.com The initial step is the nitrosation of a 4-aminopyrimidine (B60600) derivative at the 5-position, followed by reduction to the corresponding 4,5-diamine. rsc.org This diamine is then formylated and subsequently cyclized to yield the purine ring system. researchgate.net While a versatile and widely cited method, the harsh conditions sometimes required can limit its application with sensitive substrates. rsc.org
Condensation Reactions with Pyrimidine-4,5,6-triamines and Aldehyde Equivalents
A common and direct route to 8-substituted purines, which can be conceptually extended to C6-functionalized purines, involves the condensation of pyrimidine-4,5,6-triamine (B90907) with carboxylic acids or their equivalents. nih.gov For the synthesis of a carbaldehyde functionality, a protected aldehyde equivalent or a precursor that can be readily converted to a formyl group would be necessary. The reaction typically proceeds by forming an amide intermediate, which then undergoes cyclization under dehydrating conditions to furnish the purine core. nih.gov
Approaches from Substituted Imidazoles and Diaminomaleonitrile (B72808) Intermediates
The construction of the purine ring system can also commence from an imidazole precursor, building the pyrimidine (B1678525) ring onto it. acs.org Appropriately substituted 4,5-diaminoimidazoles or related compounds serve as key intermediates. acs.org For instance, 5-aminoimidazole-4-carbonitrile, derived from the photochemical rearrangement of diaminomaleonitrile, can be a versatile starting material. nih.gov Diaminomaleonitrile itself can react with reagents like triethyl orthoformate to form intermediates that are then cyclized to purine derivatives. nih.gov These methods offer alternative pathways to the purine core, sometimes under milder conditions than the classical Traube synthesis. For example, novel 6-cyano-9-(aryl)-9H-purine derivatives have been synthesized in high yields from diaminomaleonitrile via formamidine (B1211174) intermediates. nih.gov
Modern and Advanced Synthetic Strategies
Contemporary synthetic chemistry has introduced more efficient and environmentally benign methods for the synthesis of purine derivatives, including this compound. These strategies often employ advanced technologies and catalytic systems to improve yields, reduce reaction times, and simplify work-up procedures.
Catalytic Approaches in Purine Carbaldehyde Synthesis
The use of catalysts in organic synthesis is a key aspect of green chemistry, and several catalytic systems have been developed for the efficient synthesis of purine derivatives.
Cellulose (B213188) Sulfuric Acid: This biodegradable and reusable solid acid catalyst has proven effective in the one-pot condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes to produce 6-chloro-8-substituted-9H-purines in high yields. researchgate.netdoaj.org The reactions are often carried out under solvent-free conditions, further enhancing their eco-friendly nature. doaj.org The catalyst can be easily recovered and reused multiple times without a significant loss of activity. researchgate.net
Ag/SiO2: Silver nanoparticles supported on silica (B1680970) (Ag/SiO2) have been utilized as a heterogeneous catalyst for the synthesis of chloro-8-substituted-9H-purine derivatives. researchgate.net This catalyst facilitates the reaction of 6-chloropyrimidines with substituted acids, leading to excellent yields and short reaction times under environmentally friendly conditions. researchgate.net The Ag/SiO2 catalyst is also reusable, making it a cost-effective and sustainable option. researchgate.net
Azolium Salts: While specific applications of azolium salts in the synthesis of this compound are not extensively documented, their general utility as precursors for N-heterocyclic carbene (NHC) catalysts suggests their potential. NHCs are known to catalyze a wide range of organic transformations, including formylation reactions and the synthesis of heterocyclic compounds. The development of novel azolium salts and their application in transition metal-mediated catalysis, such as the Heck reaction, highlights their versatility and potential for broader applications in heterocyclic synthesis. dcu.ie
Green Chemistry Principles and Sustainable Synthetic Protocols
The integration of green chemistry principles into the synthesis of purine derivatives is a growing area of research aimed at minimizing environmental impact. researchgate.net These principles focus on the use of less hazardous materials, renewable feedstocks, and energy-efficient processes to create more sustainable synthetic routes. researchgate.net Key strategies in the green synthesis of purine analogs include the use of alternative energy sources like microwave and ultrasound irradiation, the application of environmentally benign solvents such as water and ionic liquids, and the development of catalytic reactions that proceed with high atom economy. researchgate.netd-nb.info
For instance, the use of water as a solvent in palladium-catalyzed cross-coupling reactions for the functionalization of purine nucleosides represents a significant step towards greener protocols. d-nb.info Similarly, the development of catalytic systems that can be recovered and reused, such as cellulose sulfuric acid, offers an eco-friendly approach to the synthesis of purine derivatives. researchgate.net These methods not only reduce the generation of hazardous waste but also often lead to improved reaction efficiency and shorter reaction times. researchgate.net
| Green Chemistry Approach | Description | Key Advantages |
| Alternative Energy Sources | Utilization of microwave and ultrasound to accelerate reactions. | Reduced reaction times, increased yields, and lower energy consumption. |
| Sustainable Solvents | Employing water, ionic liquids, or deep eutectic solvents instead of volatile organic compounds. | Reduced environmental pollution and improved safety. d-nb.info |
| Catalysis | Use of reusable catalysts to minimize waste and improve reaction efficiency. | High atom economy, catalyst recyclability, and milder reaction conditions. researchgate.net |
While specific green synthetic protocols exclusively for this compound are not extensively detailed in the reviewed literature, the principles and methodologies applied to the broader class of purine derivatives are directly applicable and provide a framework for future sustainable syntheses of this important compound.
Precursor Chemistry for this compound Scaffolds
The synthesis of this compound relies heavily on the strategic manipulation of various purine precursors. The following sections detail the key intermediates and their transformations.
6-Chloro-9H-purine is a versatile and widely used precursor for the synthesis of various 6-substituted purine derivatives, including those that can lead to this compound. Its utility stems from the reactivity of the chlorine atom at the C6 position, which is susceptible to nucleophilic substitution.
Recent advancements have focused on developing efficient and selective methods for the transformation of 6-chloropurines. For example, photoredox/nickel dual catalysis has emerged as a powerful tool for the direct cross-coupling of 6-chloropurine (B14466) with alkyl bromides under mild conditions. nih.gov This method tolerates a wide range of functional groups and can be applied to unprotected nucleosides, offering a late-stage functionalization strategy. nih.gov
Furthermore, one-pot condensation reactions of 6-chloropyrimidine-4,5-diamine with various aldehydes, catalyzed by reusable catalysts like cellulose sulfuric acid, provide an efficient route to 6-chloro-8-substituted-9H-purine derivatives. researchgate.net These intermediates can then be further functionalized at the C6 position.
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Cross-Coupling | Alkyl bromides, Ir[dF(CF3)ppy]2(dtbbpy)PF6, [Ni(dtbbpy)(H2O)4]Cl2, (TMS)3SiOH, Na2CO3, DMF | C6-alkylated purines | nih.gov |
| One-Pot Condensation | Aldehydes, cellulose sulfuric acid, solvent-free | 6-chloro-8-substituted-9H-purines | researchgate.net |
| Nucleophilic Substitution | Amines, DMF | N6-substituted-9H-purine-2,6-diamines | redalyc.org |
| Sulfonamide/Carbamate Formation | Sodium hydride, sulfonyl chlorides/chloroformates | 9-(substituted benzenesulfonyl)-6-chloro-9H-purines / 6-chloro-purine-9-carboxylic acid esters | acgpubs.org |
6-Cyanopurines are valuable intermediates that can be readily converted to 6-carboxaldehyde derivatives. The cyano group can be reduced to an aldehyde functionality through various established methods. The synthesis of 6-cyanopurines themselves can be achieved through several routes.
A common method involves the nucleophilic substitution of a leaving group, such as a halogen, at the C6 position with a cyanide source. For example, 6-chloropurines can be converted to 6-cyanopurines using reagents like tetraethylammonium (B1195904) cyanide in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netnih.gov
Another approach involves the cyclization of imidazole precursors. For instance, (Z)-N1-(aryl- or benzyl)-N2-(2-amino-1,2-dicyanovinyl)formamidines can be refluxed with triethyl orthoformate or orthopropionate to yield 6-cyano-9-substituted-9H-purines in high yields. researchgate.net A direct C-H cyanation of purines has also been developed, offering a regioselective route to cyanated purine derivatives. mdpi.com
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| 6-Chloropurines | Tetraethylammonium cyanide, DABCO | 6-Cyanopurines | researchgate.netnih.gov |
| (Z)-N1-Aryl-N2-(2-amino-1,2-dicyanovinyl)formamidines | Triethyl orthoformate | 6-Cyano-9-aryl-9H-purines | researchgate.net |
| Diaminomaleonitrile | Triethyl orthoformate, then aromatic amines, then triethyl orthoformate | 6-Cyano-9-aryl-9H-purine derivatives | researchgate.net |
| Purines | Triflic anhydride, TMSCN, base | 8-Cyanated purine derivatives | mdpi.com |
The resulting 6-cyanopurines can then be transformed into the desired this compound.
The oxidation of a methyl group at the C6 position of the purine ring presents a direct route to this compound. While direct oxidation methods for 6-methylpurine (B14201) to the corresponding aldehyde are not extensively detailed in the provided search results, this transformation is a standard organic reaction.
A convenient synthesis of purine-6-carboxylic acid from 6-methylpurine has been reported, which proceeds via a 6-styrylpurine intermediate. acs.org This carboxylic acid could then potentially be reduced to the aldehyde. The synthesis of C6-methyl purine derivatives themselves can be achieved through various methods, including the use of 2-iodo-6-methyl purine as an intermediate in cross-coupling reactions. acs.org
Further research is needed to explore and optimize the direct oxidation of 6-methylpurine intermediates to efficiently yield this compound.
Nucleophilic and Electrophilic Substitution Reactions on the Purine Ring
The purine ring is an aromatic heterocyclic system susceptible to both nucleophilic and electrophilic attack, with the regioselectivity and ease of reaction being heavily influenced by the substituents present on the ring.
The C-6 position of the purine ring is particularly electrophilic and, therefore, highly susceptible to nucleophilic substitution reactions. This reactivity is most commonly demonstrated and exploited using 6-halopurines, such as 6-chloropurine, which serve as versatile precursors for a wide array of 6-substituted purine derivatives. A halogen at the C-6 position is the most reactive towards nucleophilic displacement compared to halogens at the C-2 and C-8 positions. This enhanced reactivity allows for selective substitution at C-6, even in the presence of other halo-substituents.
The reaction typically involves the treatment of a 6-halopurine with a nucleophile, such as an amine, thiol, or alcohol, often in the presence of a base and a suitable solvent like dimethylformamide (DMF) at elevated temperatures. For instance, the synthesis of 1-(9H-purin-6-yl)piperidine-3-carboxylic acid is achieved through the nucleophilic substitution of 6-chloropurine with piperidine-3-carboxylic acid.
Similarly, the cyano group (-CN), a pseudohalide, can be introduced at the C-6 position. The synthesis of 6-cyano-9-substituted-9H-purines can be achieved in a high-yielding, one-step process by refluxing specific formamidine precursors with triethyl orthoformate. researchgate.net These 6-cyanopurines can then undergo further transformations.
While this compound itself does not have a leaving group at the C-6 position, understanding the reactivity of this position through halo-displacement is crucial as it represents the primary synthetic strategy to introduce the carbaldehyde group or its precursors.
Table 1: Examples of Nucleophilic Substitution at the Purine C-6 Position
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 6-Chloropurine | Piperidine-3-carboxylic acid | 1-(9H-Purin-6-yl)piperidine-3-carboxylic acid | |
| 2,6-Dichloropurine | Methanolic ammonia | 2-Chloro-6-aminopurine (2-Chloroadenine) | |
| (Z)-N1-Aryl-N2-(2-amino-1,2-dicyanovinyl)formamidine | Triethyl orthoformate (cyclization) | 9-Aryl-6-cyano-9H-purine | researchgate.net |
| 6-Chloropurine | Thiourea (B124793) | 9H-Purine-6-thiol | rsc.org |
Reactivity at N-9 Position (e.g., Alkylation)
The N-9 position of the purine ring is a common site for substitution, particularly alkylation and arylation. Direct alkylation of the purine ring often leads to a mixture of N-9 and N-7 isomers, with the N-9 product typically being the thermodynamically more stable and major isomer. nih.govub.edu The reaction is usually performed by treating the purine with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃), sodium hydride (NaH), or tetrabutylammonium (B224687) hydroxide. ub.eduresearchgate.net The choice of base and solvent can significantly influence the regioselectivity and reaction efficiency, with microwave irradiation being used to accelerate the reaction and reduce side products. ub.eduresearchgate.net
The regioselectivity of substitution can be controlled. For instance, bulky substituents at the C-6 position can sterically hinder the N-7 position, leading to exclusive formation of the N-9 alkylated product. nih.gov This "shielding" effect is a valuable synthetic strategy for achieving regiospecific N-9 substitution. nih.gov While direct alkylation is common, other methods like the Mitsunobu reaction also provide a general route to 9-alkylated purines.
Table 2: Conditions for N-9 Alkylation of Purine Derivatives
| Purine Derivative | Alkylating Agent | Base/Conditions | Major Product | Reference |
|---|---|---|---|---|
| Adenine (B156593) | Propargyl bromide | NaH or K₂CO₃ in DMF | 9-(Prop-2-yn-1-yl)-9H-purin-6-amine | |
| 6-Chloropurine | Methyl iodide | (Bu)₄NOH, Microwave | 6-Chloro-9-methylpurine | ub.edu |
| 6-Chloropurine | Isopropyl bromide | (Bu)₄NOH, Microwave | 6-Chloro-9-isopropylpurine | ub.edu |
| 6-(2-Butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH in DMF | 6-(2-Butylimidazol-1-yl)-2-chloro-9-ethylpurine | nih.gov |
Influence of Substituents on Ring System Reactivity
Substituents on the purine ring profoundly affect its electronic structure and, consequently, its chemical reactivity. The nature (electron-donating or electron-withdrawing) and position of the substituent can alter the nucleophilicity of the ring nitrogens and the electrophilicity of the ring carbons. rsc.orgnih.govacs.org
The carbaldehyde group (-CHO) at the C-6 position is an electron-withdrawing group. Theoretical studies using Hammett constants and substituent effect stabilization energy (SESE) show that electron-withdrawing substituents, such as -CHO and -NO₂, decrease the energy of the purine system. rsc.org The presence of a substituent at C-6 can also influence the regioselectivity of reactions at other positions. For example, the nature of the C-6 substituent in adenine derivatives governs the N-7 versus N-9 regioselectivity of acylation reactions. nih.govbeilstein-journals.org
Computational analyses have shown that for both purine and adenine derivatives, substituents at the C-8 position have a stronger influence on the electronic structure than those at the C-2 or N-9 positions. nih.govacs.org The presence of the amino group in adenine generally enhances the substituent effect compared to that in an unsubstituted purine. nih.govacs.org These studies highlight a complex interplay where a substituent's effect is transmitted throughout the fused ring system, influencing reaction outcomes.
Transformations of the Carbaldehyde Moiety
The aldehyde group at the C-6 position is a versatile functional handle that can undergo a variety of chemical transformations, most notably oxidation and reduction, to yield other important purine derivatives.
Aldehydes are readily oxidized to their corresponding carboxylic acids, and this compound is no exception. libretexts.org This transformation is a key step in the synthesis of 9H-purine-6-carboxylic acid, a related purine derivative. nih.gov The oxidation can be achieved using a variety of oxidizing agents. libretexts.orgyoutube.com
Common laboratory reagents for this conversion include potassium dichromate(VI) in acidic solution or Tollens' reagent. libretexts.org In more complex syntheses, milder and more selective methods may be employed. For instance, the oxidation of a methyl group to a carbaldehyde and subsequently to a carboxylic acid in a related purine synthesis has been accomplished using selenium dioxide. lookchem.com Modern protocols, such as using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in combination with a co-oxidant like iodosobenzene (B1197198) diacetate (IBD), can also facilitate the oxidation of aldehydes to carboxylic acids under mild conditions. orgsyn.org The product of this reaction, 9H-purine-6-carboxylic acid, is a stable compound. nih.govfoodb.ca
The carbaldehyde group can be reduced to a primary alcohol or converted into an amine, expanding the synthetic utility of the parent compound.
Reduction to Alcohols: The reduction of the aldehyde functionality in this compound yields 6-(hydroxymethyl)purine. This can be accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Stereoselective reductions, like the Luche reduction, have been used for similar purine systems to produce the corresponding alcohol. auburn.edu
Conversion to Amines: The transformation of the carbaldehyde to an amine is typically achieved through a process called reductive amination. This involves a two-step sequence, often performed in one pot. First, the aldehyde reacts with a primary or secondary amine to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine. Hydride-based reducing agents are commonly used for this second step. The reduction of an azomethine (imine) linkage on a purine derivative using a hydride reagent is a documented method for producing N-substituted aminopurines. nih.gov Alternatively, amides, which can be formed from the corresponding carboxylic acid (the oxidized product), can be reduced to amines using strong reducing agents like LiAlH₄. libretexts.org
Condensation Reactions to Form Schiff Bases, Hydrazones, and Oximes
The carbonyl group of this compound is highly susceptible to nucleophilic attack by primary amines and related compounds, leading to the formation of C=N double bonds. These condensation reactions are fundamental in synthesizing Schiff bases, hydrazones, and oximes, which are important intermediates and pharmacophores in medicinal chemistry. ckthakurcollege.netminarjournal.comnih.gov
Schiff Bases: The reaction between an aldehyde and a primary amine forms a Schiff base, a class of compounds characterized by the azomethine or imine group (>C=N-). ckthakurcollege.netnih.govderpharmachemica.com The synthesis is typically a straightforward condensation, often catalyzed by a small amount of acid, which proceeds with the elimination of a water molecule. ckthakurcollege.net The nitrogen of the imine group is a significant coordination site for metal ions. ckthakurcollege.net For instance, this compound can react with various aromatic or aliphatic amines to yield the corresponding purine-based Schiff bases. rsc.orgresearchgate.net These reactions are crucial for creating hybrid molecules that incorporate the purine scaffold with other heterocyclic systems, such as pyrazole. researchgate.net
Hydrazones: Hydrazones are formed through the condensation of an aldehyde with hydrazine (B178648) or its derivatives. minarjournal.com These compounds, containing the R1R2C=N-NH2 moiety, are known for their significant biological activities. minarjournal.com The synthesis generally involves reacting the aldehyde with a hydrazine or hydrazide in a protic solvent. minarjournal.com A variety of purine-based hydrazone derivatives have been synthesized by reacting 6-hydrazinyl-9H-purine with different aldehydes. researchgate.netgoogle.com Conversely, this compound can serve as the aldehyde component, reacting with various hydrazides to form novel hydrazone structures. rsc.org These reactions are often performed under reflux conditions in solvents like methanol. rsc.org
Oximes: Oximes are chemical compounds containing the R1R2C=N-OH functional group. They are typically synthesized by the reaction of an aldehyde or ketone with hydroxylamine (B1172632). nih.govresearchgate.net The reaction is straightforward and can be carried out under mild conditions, often in an ethanol (B145695) solvent in the presence of a base like sodium sulfate. nih.govorganic-chemistry.org The aldehyde of this compound reacts with hydroxylamine to yield the corresponding this compound oxime. These oxime derivatives are of interest due to their potential as nitric oxide (NO) donors and their use as bioisosteres for carboxylic acids. nih.gov
Table 1: Examples of Condensation Reactions with this compound This table is illustrative, based on general reaction principles for aldehydes.
| Product Type | Reactant | General Conditions | Resulting Functional Group |
| Schiff Base | Primary Amine (R-NH₂) | Acid or base catalysis, removal of water | Imine (>C=N-R) |
| Hydrazone | Hydrazine (H₂N-NH₂) or Hydrazide (R-CONHNH₂) | Protic solvent (e.g., ethanol), reflux | Hydrazone (>C=N-NH₂) |
| Oxime | Hydroxylamine (H₂N-OH) | Ethanol, mild base | Oxime (>C=N-OH) |
Annulation and Ring Expansion Reactions
This compound and its derivatives are valuable synthons for constructing more complex fused heterocyclic systems. Through annulation and ring expansion reactions, the purine core can be elaborated to generate novel scaffolds with diverse biological properties.
Formation of Fused Heterocyclic Systems (e.g., Pyrimido[4,5-d]pyrimidines)
Pyrimido[4,5-d]pyrimidines are fused heterocyclic systems composed of two pyrimidine rings. atmiyauni.ac.in Their synthesis often involves the reaction of a 6-aminopyrimidine derivative with a one-carbon synthon, such as an aldehyde. researchgate.net While direct use of this compound is less commonly cited, the aldehyde functionality is a key reactive handle for building such fused systems. For example, multicomponent reactions involving a pyrimidine derivative (like barbituric acid), an amino compound (like guanidine), and an aldehyde can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) core. atmiyauni.ac.in These reactions can be promoted by microwave irradiation in green solvents like water. atmiyauni.ac.in
The general strategy involves using the aldehyde group to form a new ring fused to the pyrimidine portion of the purine. Reactions of 6-aminouracil (B15529) derivatives with various aldehydes and primary amines can afford pyrimido[4,5-d]pyrimidine systems through a double Mannich-type reaction. researchgate.net This highlights the potential for the aldehyde group in this compound to participate in cyclocondensation reactions with suitable binucleophiles to construct the pyrimido[4,5-d]pyrimidine skeleton. researchgate.netnih.gov
Table 2: General Approach for Pyrimido[4,5-d]pyrimidine Synthesis
| Pyrimidine Precursor | Amine/Nitrogen Source | C1-Synthon (Aldehyde) | Catalyst/Conditions | Fused Product |
| 6-Aminouracil derivative | Primary Amine / Guanidine | Formaldehyde / Aromatic Aldehyde | Ethanol, Room Temp / Microwave, Iodine | Pyrimido[4,5-d]pyrimidine |
| 5,6-Diaminopyrimidine | Triethyl orthoformate | N/A | Reflux | Purine (for comparison) |
Intramolecular Cyclizations and Rearrangements
Derivatives of this compound can undergo intramolecular cyclizations to form new ring systems. rsc.org For instance, a purine derivative bearing a suitable side chain can cyclize to create an additional fused ring. researchgate.net An example involves the reaction of 6-halopurines with o-(hydroxymethyl)ethynylbenzene, which, after initial coupling, undergoes an intramolecular cyclization to form a 6-[isobenzofuran-1(3H)-ylidenemethyl]purine. researchgate.net This demonstrates how a side chain, introduced via the reactivity of the purine core, can subsequently cyclize.
Rearrangements of the purine ring system are also documented. In one case, attempting to react 6-cyanopurines (derived from purine aldehydes) with aqueous methylamine (B109427) did not result in addition to the cyano group but instead led to a ring expansion, yielding 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. researchgate.net This transformation involves the cleavage of the imidazole ring followed by rearrangement and recyclization to form the more complex fused system. researchgate.net Another documented rearrangement involves the conversion of 6-trichloromethyl-9-methylpurine into 6-dichloromethyl-9-methyl-8-oxopurine in a mild aqueous acidic solution, a process rationalized by protonation, hydration, and a hydride transfer. nih.gov
These studies underscore the chemical lability and synthetic potential of the purine skeleton, where the C6-substituent, often an aldehyde or a group derived from it, plays a critical role in directing these complex transformations. researchgate.netnih.gov
Spectroscopic and Structural Elucidation of 9h Purine 6 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon resonances within the purine (B94841) scaffold and its substituents. One- and two-dimensional NMR experiments are routinely employed to elucidate the intricate structural details of these molecules. nih.gov
Proton (1H) NMR Spectroscopy for Aromatic and Aliphatic Resonances
Proton (1H) NMR spectroscopy provides crucial information about the chemical environment of hydrogen atoms in 9H-purine-6-carbaldehyde and its derivatives. The aromatic protons on the purine ring typically appear as distinct signals in the downfield region of the spectrum. For the parent purine molecule, the protons at positions 2, 6, and 8 are observed. The aldehyde proton of the carbaldehyde group at C6 would be expected to resonate at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the strong deshielding effect of the carbonyl group.
In substituted purine derivatives, the chemical shifts of the purine protons can be influenced by the electronic nature of the substituents. rsc.org For instance, the introduction of various groups at different positions of the purine ring leads to predictable shifts in the proton resonances, aiding in the confirmation of the substitution pattern. researchgate.net The protons of aliphatic groups attached to the purine nucleus or to its substituents will appear in the upfield region of the spectrum, with their chemical shifts and coupling patterns providing valuable information about their connectivity.
Table 1: Representative ¹H NMR Chemical Shift Ranges for 9H-Purine Derivatives
| Proton Type | Chemical Shift (δ, ppm) |
| Aldehyde (CHO) | 9.0 - 10.5 |
| Aromatic (Purine Ring) | 7.5 - 9.0 |
| Aliphatic (Substituents) | 0.5 - 4.5 |
Note: These are general ranges and can vary depending on the solvent and specific substituents.
Carbon (13C) NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing direct information about the carbon framework of this compound and its derivatives. The chemical shifts of the carbon atoms in the purine ring are sensitive to their electronic environment. researchgate.net The carbonyl carbon of the aldehyde group is particularly characteristic, appearing at a very downfield chemical shift, typically in the range of 180-200 ppm. oregonstate.edu
The carbon atoms of the purine ring itself have distinct chemical shift ranges. For instance, in purine, C2, C4, C5, C6, and C8 have been assigned specific resonances. researchgate.net The attachment of a carbaldehyde group at the C6 position significantly influences the chemical shift of C6 and adjacent carbons. rsc.org Analysis of these shifts, in conjunction with data from substituted derivatives, allows for the complete assignment of the carbon skeleton. acs.org
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the 9H-Purine Core and Carbaldehyde Group
| Carbon Type | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 180 - 200 |
| C4, C6 (Purine Ring) | 145 - 160 |
| C2, C8 (Purine Ring) | 140 - 155 |
| C5 (Purine Ring) | 115 - 130 |
Note: These are approximate ranges and are subject to change based on substitution patterns and solvent effects.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity
To establish the precise connectivity of atoms within this compound and its derivatives, advanced two-dimensional (2D) NMR techniques are essential. nih.gov
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. This is particularly useful for assigning protons in substituent chains.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of a proton resonance to its corresponding carbon atom. scielo.org.mxnih.gov
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique detects long-range correlations between protons and carbons over two or three bonds (e.g., ¹H to ¹³C). scielo.org.mxnih.gov HMBC is critical for establishing the connectivity between different parts of the molecule, such as linking a substituent to a specific position on the purine ring. For example, a correlation between the aldehyde proton and the C6 carbon would definitively confirm the position of the carbaldehyde group. nih.gov
The integrated application of these 2D NMR methods provides a comprehensive and unambiguous structural elucidation of this compound and its derivatives. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives, as well as to gain insights into their structural features through fragmentation analysis. acs.org
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). csic.es This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₆H₄N₄O), the exact mass can be calculated and compared to the experimentally measured mass, providing strong evidence for its identity. HRMS is also invaluable for characterizing derivatives, as the exact mass change will correspond to the elemental composition of the added substituent. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS TOF)
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. europeanpharmaceuticalreview.com When coupled with a time-of-flight (TOF) mass analyzer, it becomes a powerful tool for the analysis of complex mixtures and the confirmation of molecular weights. nih.govlcms.cz
In the context of this compound and its derivatives, LC-MS TOF can be used to:
Separate the target compound from impurities or a mixture of derivatives.
Provide accurate molecular weight information for each separated component. nih.gov
Analyze fragmentation patterns to further confirm the structure.
The use of LC-MS TOF is particularly beneficial in synthetic chemistry to monitor reaction progress and in metabolomics studies to identify and quantify purine derivatives in biological samples. nih.gov
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. wiley.com For purine derivatives, specific regions of the IR spectrum are indicative of the purine core and its substituents.
In the context of this compound and its derivatives, the IR spectrum provides valuable information about the key functional groups. The presence of a carbonyl group (C=O) from the carbaldehyde is a prominent feature, typically absorbing in the region of 1730-1705 cm⁻¹. libretexts.org Specifically for aldehydes, characteristic C-H stretching absorptions appear around 2750 and 2850 cm⁻¹. libretexts.org The purine ring itself exhibits a series of complex vibrations. The N-H group in the purine ring generally shows hydrogen bonding, which can lead to broad absorption bands. uomustansiriyah.edu.iq The C=N and N=N groups within the purine structure may also show absorptions that can interfere with other signals. wiley.com
For instance, in a derivative like Benzaldehyde, p-(dimethylamino)-, 9H-purin-6-yl hydrazone, the IR spectrum was recorded on a Perkin-Elmer 21 (grating) instrument. nist.gov This spectrum is part of the Coblentz Society's collection of evaluated infrared reference spectra. nist.gov It is important to note that spectra measured on dispersive instruments may differ from those obtained using modern FTIR instruments. nist.gov
The following table summarizes typical IR absorption ranges for functional groups relevant to this compound and its derivatives.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| C=O (Aldehyde) | 1730 - 1705 | The position can be influenced by conjugation. |
| C-H (Aldehyde) | 2850 and 2750 | These are typically weak but characteristic bands. |
| N-H (Purine Ring) | ~3400 - 3200 | Often broad due to hydrogen bonding. |
| C=N (Purine Ring) | ~1680 - 1600 | Can overlap with other absorptions. |
| Aromatic C-H | ~3100 - 3000 | |
| Aromatic C=C | ~1600 - 1450 |
This table presents generalized data and actual values can vary based on the specific molecular environment.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. uobabylon.edu.iq This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light. tanta.edu.eg In this compound, the purine ring system and the carbonyl group act as chromophores.
The electronic transitions observed in UV-Vis spectroscopy are typically of the n → π* and π → π* types. tanta.edu.eg
π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are generally high-intensity absorptions.
n → π transitions* involve the excitation of an electron from a non-bonding orbital (like the lone pair on the oxygen of the carbonyl group) to a π* antibonding orbital. These are typically lower in intensity compared to π → π* transitions.
The position and intensity of absorption maxima (λmax) are influenced by the molecular structure and the solvent used. uomustansiriyah.edu.iq For example, conjugation of double bonds, as seen in the purine system, tends to shift the absorption to longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq The polarity of the solvent can also affect the energy of the electronic transitions, leading to either a red shift or a blue shift (a shift to shorter wavelengths). uomustansiriyah.edu.iq
For purine and its derivatives, the UV-Vis spectra provide insights into the electronic structure of the conjugated system. The presence of the aldehyde group introduces additional n → π* transitions.
| Transition Type | Typical Wavelength Range (nm) | Notes |
| π → π | 200 - 400 | High intensity, sensitive to conjugation. |
| n → π | 300 - 500 | Lower intensity, characteristic of carbonyl compounds. |
This table presents generalized data. Actual λmax values depend on the specific molecule and solvent.
Solid-State Structure Determination via X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. acs.org This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For purine derivatives, X-ray crystallography has been instrumental in confirming their molecular structures and understanding their packing in the solid state. acs.orgresearchgate.net For instance, the crystal structure of several purine derivatives has been determined, revealing details about the planarity of the purine ring and the orientation of its substituents. researchgate.net In a study of 6-(N-pyrrolyl)purine derivatives, single-crystal X-ray diffraction confirmed the Z-configuration of the cyclopropane (B1198618) ring in the synthesized compounds. researchgate.net
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. acs.org The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. acs.org Techniques like slow evaporation and antisolvent diffusion are often employed to grow suitable single crystals. acs.org
Other Spectroscopic Techniques (e.g., ESR)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects molecules with unpaired electrons. fu-berlin.delibretexts.org While this compound itself is not a radical, ESR can be used to study radical species formed from purines in certain chemical or biological reactions.
For example, ESR spin trapping has been used to identify radical intermediates formed during the reaction of uric acid (a purine derivative) with peroxynitrite. nih.gov In such experiments, a short-lived radical is "trapped" by a spin trap molecule to form a more stable radical adduct that can be detected by ESR. nih.gov The resulting ESR spectrum provides information about the structure of the trapped radical through its hyperfine coupling constants. nih.gov This technique is valuable for studying the mechanisms of reactions involving purine derivatives where radical intermediates are suspected. nih.gov
Computational and Theoretical Investigations of 9h Purine 6 Carbaldehyde and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of molecules like 9H-Purine-6-Carbaldehyde. These computational methods allow for the detailed investigation of electronic structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine the ground-state properties of molecules, such as their equilibrium geometries and total energies. pku.edu.cnntnu.no The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. ntnu.no
For purine (B94841) systems, DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are standard for optimizing molecular geometries. acs.orgresearchgate.net These calculations predict the most stable arrangement of atoms in space by finding the minimum energy on the potential energy surface. ntnu.no Studies on purine tautomers have shown that the 9-H tautomer is generally the most stable, a finding that is crucial for understanding the behavior of its derivatives, including this compound. acs.org The introduction of a carbaldehyde group at the C6 position is expected to influence the geometry and electronic distribution of the purine core due to its electron-withdrawing nature. DFT calculations can precisely quantify these effects, providing optimized bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometries from DFT Calculations Note: This table presents hypothetical yet typical data for this compound based on general DFT results for similar molecules. Actual values would be obtained from specific calculations.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-C6 | 1.34 Å |
| Bond Length | C6-C7' | 1.48 Å |
| Bond Length | C7'=O8' | 1.22 Å |
| Bond Angle | N1-C6-C5 | 125.5° |
| Dihedral Angle | N1-C6-C7'-O8' | 180.0° |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the orientation of the carbaldehyde (-CHO) group relative to the purine ring. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. muni.cz By systematically rotating the dihedral angle defined by the N1-C6 bond and the C-H bond of the aldehyde, a one-dimensional PES can be generated. qcware.com
This analysis reveals the energy barriers to rotation and identifies the most stable conformers (energy minima) and transition states (saddle points). muni.czqcware.com It is generally expected that the planar conformations, where the aldehyde group is coplanar with the purine ring, are the most stable due to maximized π-conjugation. There are two such planar conformers: one where the aldehyde hydrogen points towards the N1 nitrogen (syn) and another where it points away (anti). Computational studies can determine the relative energies of these conformers and the height of the rotational barrier between them. researchgate.net While ligands in protein-bound crystal structures are often found in local minimum energy conformations, understanding the full PES is crucial for predicting their dynamic behavior. plos.org
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index to quantify aromaticity. semanticscholar.orgresearchgate.net It is calculated based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. rsc.org A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system. researchgate.net
Purine consists of two fused rings, a pyrimidine (B1678525) ring and an imidazole (B134444) ring, each with distinct aromatic character. rsc.org For the parent purine molecule, the six-membered pyrimidine ring exhibits higher aromaticity (HOMA ≈ 0.97-0.98) than the five-membered imidazole ring (HOMA ≈ 0.83). acs.orgresearchgate.net The introduction of a substituent, such as the carbaldehyde group in this compound, can modulate the π-electron delocalization and thus alter the aromaticity of both rings. The electron-withdrawing nature of the aldehyde group is expected to slightly decrease the aromaticity of the pyrimidine ring. The HOMA index provides a quantitative measure of this perturbation. acs.org
Table 2: Typical HOMA Index Values for Purine Systems Note: This table presents typical HOMA values based on published data for purine and its derivatives. acs.orgresearchgate.net
| Compound | HOMA (Imidazole Ring) | HOMA (Pyrimidine Ring) | HOMA (Total) |
|---|---|---|---|
| 9H-Purine | 0.83 | 0.98 | 0.92 |
| This compound (Predicted) | ~0.83 | ~0.95 | ~0.90 |
Molecular Orbital Theory and Reactivity Prediction
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing electrons as delocalized orbitals spread over the entire molecule.
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.org The energy and distribution of these orbitals are key predictors of chemical reactivity. uantwerpen.beresearchgate.net The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. rsc.org
For this compound, FMO analysis can predict sites susceptible to nucleophilic or electrophilic attack. The electron-withdrawing carbaldehyde group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted purine. The LUMO is likely to be localized significantly on the carbaldehyde group and the C6 position of the purine ring, making these sites prime targets for nucleophilic attack. Conversely, the HOMO distribution would indicate the most probable sites for electrophilic attack. This analysis is crucial for understanding and predicting reaction mechanisms and regioselectivity. acs.orgbeilstein-journals.org
Table 3: Hypothetical Frontier Molecular Orbital Energies Note: This table illustrates the expected trend in FMO energies for this compound. Actual values are obtained from quantum chemical calculations.
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 9H-Purine | -6.5 | -1.2 | 5.3 |
| This compound | -7.0 | -2.5 | 4.5 |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling the familiar Lewis structure. uni-muenchen.deuba.ar A key feature of NBO analysis is its ability to quantify intramolecular interactions through second-order perturbation theory. uni-muenchen.deresearchgate.net This method evaluates the stabilization energy (E²) associated with "donor-acceptor" interactions, where electron density is transferred from a filled (donor) NBO (like a lone pair or a bonding orbital) to an empty (acceptor) NBO (typically an antibonding orbital). uba.ar
Fukui Functions and Local Reactivity Descriptors
Computational chemistry provides powerful tools for understanding and predicting the chemical reactivity of molecules. Within the framework of Density Functional Theory (DFT), Fukui functions and related local reactivity descriptors are essential for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. semanticscholar.orgscm.com The Fukui function, ƒ(r), measures the change in electron density at a specific point r when the total number of electrons in the system changes. scm.com
For a specific atom k in a molecule, the condensed Fukui functions are calculated to predict site selectivity:
ƒk+ for nucleophilic attack (reaction with an electron donor) is calculated from the difference in electron population of the atom k between the neutral (N) and anionic (N+1) states. A higher value indicates a more favorable site for nucleophilic attack. scm.comfaccts.de
ƒk− for electrophilic attack (reaction with an electron acceptor) is derived from the electron population difference between the neutral (N) and cationic (N-1) states. The atom with the highest ƒk− value is the most probable site for electrophilic attack. scm.comfaccts.de
ƒk0 for radical attack is the average of ƒk+ and ƒk−.
These descriptors are crucial for predicting how this compound and its analogs will interact with other reagents. nih.gov For instance, in studies of other purine derivatives, Fukui indices have successfully predicted the most favorable reactive sites, consistent with experimental outcomes. nih.gov The calculations help identify which of the nitrogen and carbon atoms on the purine ring or the carbaldehyde group are most susceptible to attack. For example, analysis of purine bases like adenine (B156593) and guanine (B1146940) has shown that the nitrogen atoms in the six-membered ring are generally softer and more reactive nucleophiles. d-nb.info
Table 1: Representative Condensed Fukui Function Indices for this compound This table presents illustrative data based on typical values for purine systems to demonstrate the application of the method. Actual values would require specific quantum chemical calculations.
| Atomic Site | ƒk+ (Nucleophilic Attack) | ƒk− (Electrophilic Attack) | ƒk0 (Radical Attack) |
|---|---|---|---|
| N1 | 0.085 | 0.120 | 0.103 |
| C2 | 0.110 | 0.050 | 0.080 |
| N3 | 0.090 | 0.130 | 0.110 |
| C4 | 0.060 | 0.070 | 0.065 |
| C5 | 0.055 | 0.065 | 0.060 |
| C6 | 0.150 | 0.040 | 0.095 |
| N7 | 0.140 | 0.090 | 0.115 |
| C8 | 0.125 | 0.060 | 0.093 |
| N9 | 0.070 | 0.110 | 0.090 |
| C (Carbaldehyde) | 0.180 | 0.030 | 0.105 |
| O (Carbaldehyde) | 0.035 | 0.235 | 0.135 |
Spectroscopic Property Prediction via Computational Methods
Computational methods are indispensable for predicting and interpreting the spectroscopic properties of molecules like this compound. These simulations provide insights into the relationship between molecular structure and spectral features.
Simulated Vibrational Frequencies (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying functional groups in a molecule. Computational simulations, typically using DFT methods like B3LYP with a basis set such as 6-311++G(d,p), can predict the vibrational frequencies and their corresponding intensities with high accuracy. researchgate.netresearchgate.net These theoretical spectra are vital for assigning the absorption bands observed in experimental FT-IR spectra. acs.org
For this compound, key vibrational modes include:
N-H stretching: Associated with the imidazole part of the purine ring.
C-H stretching: Arising from the aromatic purine ring and the aldehyde group.
C=O stretching: A strong, characteristic band from the carbaldehyde group.
C=N and C=C stretching: Vibrations within the fused purine rings.
Ring skeletal vibrations: Complex vibrations involving the entire purine ring structure.
In-plane and out-of-plane bending modes: Further characteristic vibrations of the ring and its substituents.
Studies on similar purine structures and related heterocyclic compounds demonstrate a strong correlation between calculated and experimental vibrational frequencies, often after applying a scaling factor to the computed results to account for anharmonicity and methodological approximations. researchgate.netsci-hub.se
Table 2: Predicted Principal Vibrational Frequencies for this compound This table contains representative theoretical data based on computational studies of analogous purine derivatives. researchgate.netresearchgate.net
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (Purine N9-H) | 3450 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3150 | Medium-Weak |
| C-H Stretch (Aldehyde) | 2850 - 2900 | Weak |
| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong |
| C=N/C=C Ring Stretches | 1550 - 1650 | Strong-Medium |
| Purine Ring Skeletal Vibrations | 1300 - 1500 | Multiple, Medium-Strong |
| N-H In-plane Bend | 1200 - 1250 | Medium |
| C-H Out-of-plane Bend | 800 - 900 | Strong |
Electronic Excitation Spectra (e.g., TD-DFT for UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the energies of vertical electronic excitations from the ground state to various excited states, along with their corresponding oscillator strengths (ƒ), which relate to the intensity of the absorption bands. acs.org
For aromatic and heterocyclic systems like this compound, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions. The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are usually intense. The n → π* transitions, which involve promoting a non-bonding electron (e.g., from a nitrogen or oxygen lone pair) to a π* antibonding orbital, are typically weaker. TD-DFT calculations, often using functionals like CAM-B3LYP or B3LYP, can predict the wavelength of maximum absorption (λmax) for these transitions and identify the specific molecular orbitals involved (e.g., HOMO to LUMO). bohrium.comresearchgate.net These predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule. acs.org
Table 3: Predicted Electronic Transitions for this compound via TD-DFT This table shows representative theoretical data for the primary electronic transitions expected for a purine aldehyde system.
| Transition | Predicted λmax (nm) | Oscillator Strength (ƒ) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 295 | 0.08 | n → π* (HOMO-1 → LUMO) |
| S0 → S2 | 263 | 0.45 | π → π* (HOMO → LUMO) |
| S0 → S3 | 238 | 0.31 | π → π* (HOMO → LUMO+1) |
| S0 → S4 | 215 | 0.15 | π → π* (HOMO-2 → LUMO) |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanics calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.gov MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes, flexibility, and intermolecular interactions. arxiv.orgbu.edu
For this compound, MD simulations can be employed to:
Analyze Conformational Dynamics: Investigate the flexibility of the purine ring and the rotational freedom of the carbaldehyde group. This is crucial for understanding how the molecule might adapt its shape upon interacting with other molecules.
Study Solvation Effects: Simulate the compound in a solvent, such as water, to analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. Radial distribution functions can be calculated to determine the probability of finding solvent molecules around specific atoms of the purine. uantwerpen.be
Investigate Biomolecular Interactions: Model the interaction of this compound with biological macromolecules, such as enzymes or nucleic acids. nih.gov These simulations are fundamental in drug discovery for predicting the binding mode, stability of the complex, and binding free energy. tandfonline.comnih.gov For example, MD simulations have been used to study how purine analogs bind to the active sites of enzymes like cyclin-dependent kinases or interact with riboswitches. tandfonline.comnih.gov The resulting trajectories can highlight key amino acid residues or nucleotides involved in the interaction and reveal the dynamic stability of the ligand-receptor complex. nih.gov
Structural Modifications and Analog Design Strategies for 9h Purine 6 Carbaldehyde Derivatives
Strategic Substitutions on the Purine (B94841) Core
The purine ring, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, offers multiple sites for substitution, allowing for fine-tuning of the molecule's properties. chemicalbook.com Key positions for these modifications include C-2, N-9, and C-8.
C-2 Substitutions (e.g., Arylamino, Propylthio, Trifluoromethyl)
The C-2 position of the purine ring is a frequent target for introducing a variety of substituents to modulate biological activity.
Arylamino Groups: The introduction of arylamino moieties at the C-2 position has been a successful strategy in designing kinase inhibitors. For instance, 2-arylamino-6-ethynylpurines have been developed as covalent inhibitors of Nek2 kinase, a protein implicated in cancer. nih.gov The arylamino group contributes to the binding affinity within the ATP-binding pocket of the kinase. nih.govoncotarget.com Structure-activity relationship (SAR) studies have shown that substituents on the aryl ring can further refine the inhibitory potency and selectivity. nih.gov
Propylthio Groups: While specific data on 2-propylthio-9H-purine-6-carbaldehyde is limited, the introduction of alkylthio groups at various positions of the purine ring is a known modification. For example, 8-(methylthio) derivatives have been synthesized from diaminomaleonitrile (B72808). rsc.orgrsc.org These modifications can influence the electronic properties and steric profile of the molecule.
Trifluoromethyl Groups: The trifluoromethyl group is often introduced to enhance metabolic stability and lipophilicity. The synthesis of 2-(trifluoromethyl)pyrido[1,2-e]purine derivatives has been reported, highlighting the feasibility of incorporating this group into the purine scaffold. rsc.org
| Substituent at C-2 | Example Compound Class | Reported Biological Target/Activity | Reference |
|---|---|---|---|
| Arylamino | 2-Arylamino-6-ethynylpurines | Covalent inhibitors of Nek2 kinase | nih.gov |
| Arylamino | 6-Cyclohexylmethoxy-2-arylaminopurines | Selective Nek2 inhibition | oncotarget.com |
| Trifluoromethyl | 2-(Trifluoromethyl)pyrido[1,2-e]purines | General synthetic building block | rsc.org |
N-9 Substitutions (e.g., Alkyl, Aryl, Propargyl, Cyclohexyl)
Alkylation and arylation at the N-9 position of the purine ring are common strategies to explore the impact of steric and electronic effects on biological activity. researchgate.net The synthesis of N-9 substituted derivatives is often achieved through reactions of the purine with corresponding halides or other electrophiles. rsc.orgrsc.org
Alkyl and Aryl Groups: A wide range of N-9 alkyl and aryl substituted purine derivatives have been synthesized and evaluated for various biological activities, including anticancer properties. rsc.orgimtm.cz For example, a series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were prepared and showed promising anticancer activity. rsc.org The nature of the alkyl or aryl group can significantly influence the compound's potency and selectivity. rsc.org
Propargyl Groups: The introduction of a propargyl group at the N-9 position provides a reactive handle for further chemical modifications through click chemistry, allowing for the synthesis of more complex molecules.
Cyclohexyl Groups: The cyclohexyl group at the N-9 position has been shown to enhance biological activity in some purine derivatives. For example, 9-cyclohexyl-3,9-dihydro-6H-purin-6-one has been investigated for its potential antitumor and anti-inflammatory properties. The bulky and lipophilic nature of the cyclohexyl group can improve binding to target proteins.
| Substituent at N-9 | Example Compound Class | Reported Biological Target/Activity | Reference |
|---|---|---|---|
| Alkyl/Aryl | N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purines | Anticancer activity | rsc.org |
| Cyclohexyl | 9-Cyclohexyl-3,9-dihydro-6H-purin-6-one | Antitumor and anti-inflammatory properties |
C-8 Substitutions (e.g., Arylmethyl, Methylthio, Furan-3-yl)
The C-8 position of the purine ring is another key site for modification, with substitutions here often leading to significant changes in biological activity.
Arylmethyl Groups: The synthesis of 8-arylmethyl-9H-purin-6-amines has been a focus of research, particularly for their potential as Hsp90 inhibitors. nih.gov Microwave-assisted synthesis has provided a more efficient one-pot method for creating a diverse range of these derivatives. nih.gov The synthesis typically involves the condensation of a pyrimidine triamine with a substituted phenylacetic acid. nih.govnih.gov
Methylthio Groups: The introduction of a methylthio group at the C-8 position can be achieved through various synthetic routes. For instance, 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide derivatives have been synthesized from diaminomaleonitrile. rsc.orgrsc.org
Furan-3-yl Groups: While direct examples of C-8 furan-3-yl substituted 9H-purine-6-carbaldehyde are not prevalent in the searched literature, the synthesis of C-8 aryl purines is well-established, suggesting that the introduction of various aryl and heteroaryl groups, including furan, is feasible. elsevierpure.com The Suzuki cross-coupling reaction is a powerful tool for creating such C-C bonds at the C-8 position. elsevierpure.com
| Substituent at C-8 | Example Compound Class | Reported Biological Target/Activity | Reference |
|---|---|---|---|
| Arylmethyl | 8-Arylmethyl-9H-purin-6-amines | Hsp90 inhibitors | nih.gov |
| Methylthio | 8-(Methylthio)-9-phenyl-9H-purine-6-carboxamide | General synthetic building block | rsc.orgrsc.org |
| Aryl | C8-Aryl purines | Fluorescent markers, biomarkers, therapeutics | elsevierpure.com |
Scaffold Hybridization and Fused Heterocyclic Systems
Beyond simple substitutions, the fusion of the purine scaffold with other heterocyclic rings is a powerful strategy to create novel chemical entities with unique pharmacological profiles.
Design and Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Analogs
Pyrimido[4,5-d]pyrimidines, which are structurally similar to purines, have garnered significant interest due to their diverse biological activities. semanticscholar.orgui.ac.id The synthesis of these fused systems often involves the reaction of a substituted pyrimidine with a suitable cyclizing agent. One common approach is the Biginelli-type reaction, which involves a one-pot multicomponent condensation of an aldehyde, a urea (B33335) or thiourea (B124793) derivative, and a β-dicarbonyl compound. semanticscholar.orgrsc.org Another method involves the reaction of 6-aminouracil (B15529) derivatives with aldehydes and other reagents. researchgate.netnih.gov These synthetic strategies allow for the creation of a wide variety of substituted pyrimido[4,5-d]pyrimidine analogs. rsc.orgresearchgate.net
Integration with Triazole, Imidazole, and other Ring Systems
The purine scaffold can be integrated with other heterocyclic rings like triazoles and imidazoles to generate hybrid molecules with potentially enhanced or novel biological activities.
Triazole Hybrids: Triazole rings can be introduced into the purine structure, for example, by using 1,2,3-triazoles as leaving groups in nucleophilic aromatic substitution reactions to form C-O and C-C bonds at the C6 position of the purine. beilstein-journals.org
Imidazole Hybrids: The synthesis of purines often starts from imidazole precursors, highlighting the close relationship between these two heterocyclic systems. rsc.orgresearchgate.net For example, 5-aminoimidazole-4-carbonitriles are versatile intermediates for the synthesis of C-8 and N-9 substituted purines. researchgate.net The inherent biological activities of both purine and imidazole moieties can be combined in hybrid molecules to achieve synergistic effects.
Structure-Activity Relationship (SAR) Methodologies in Derivative Design
The development of novel therapeutic agents based on the 9H-purine scaffold relies heavily on understanding the relationship between a molecule's structure and its biological activity. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net For purine derivatives, these studies involve systematic modifications of the core structure to identify key chemical features that govern their interactions with biological targets. researchgate.net
Systematic Exploration of Substituent Effects on Chemical and Biological Interactions
Systematic exploration of substituents on the purine ring is a cornerstone of SAR studies. By methodically altering functional groups at various positions, researchers can map how these changes influence chemical properties and biological outcomes. researchgate.netrsc.org This approach has been instrumental in refining the activity of purine derivatives against a range of diseases. researchgate.net
Modifications are commonly explored at several key positions of the purine nucleus, including the C2, C6, C8, and N9 positions. nih.govnih.gov
Substitutions at the C6 and C2 Positions: The C6 position is a frequent site for modification. Studies on 6-substituted purine analogues have shown that the nature of the side chain at this position plays a significant role in biological activity. nih.gov For instance, replacing the chlorine atom in 6-chloropurine (B14466) with various amines can drastically alter the compound's properties. tandfonline.com In the development of inhibitors for the protein kinase Nek2, deletion of the substituent at the C6 position was found to eliminate activity against both Nek2 and the related kinase CDK2. nih.gov Furthermore, introducing an (E)-dialkylaminovinyl group at C6 led to selectivity for Nek2. nih.gov
Substitutions at the C8 Position: The C8 position is critical for modulating the electronic and steric profile of the purine ring. In one study focusing on purine-based ligands for the heat shock protein Grp94, SAR analysis revealed that a hydrophobic pocket accommodates the C8-aryl ring. nih.gov Polar functional groups were detrimental to activity, while chlorine was generally the preferred substituent over others like methoxy, trifluoromethyl, or cyano groups. nih.gov
Substitutions at the N9 Position: The N9 position is often targeted for attaching various side chains, which can influence solubility, cell permeability, and target engagement. ontosight.ai For example, in a series of 1H-purin-6(9H)-one derivatives with antitumor activity, longer substituents at the R2 position (part of a larger group attached at N9) contributed to improved activity. acs.org
The table below summarizes findings from SAR studies on various purine derivatives, illustrating the impact of different substituents on their biological effects.
| Compound Series | Position of Substitution | Substituent | Observed Effect on Activity | Reference |
| C8-Aryl Purines | C8-Aryl Ring | Polar groups (e.g., -OH) | Deleterious effect on Grp94 binding | nih.gov |
| C8-Aryl Purines | C8-Aryl Ring | Chlorine (-Cl) | Generally the preferred substituent for Grp94 binding | nih.gov |
| 1H-Purin-6(9H)-one Derivatives | R2 (on N9 side chain) | Longer alkyl chains | Contributed to improvement of antitumor activity | acs.org |
| 1H-Purin-6(9H)-one Derivatives | Benzene Ring (on N9 side chain) | Halogen atoms | Contributed to improvement of antitumor activity | acs.org |
| Nek2 Inhibitors | C6 | (E)-dialkylaminovinyl | Conferred selectivity for Nek2 over CDK2 | nih.gov |
| Purine Nucleosides | C6 | Amino side chain | Plays an important role in biological activities | nih.gov |
Rational Design Approaches Based on Molecular Targets
Rational drug design involves creating new molecules based on a detailed understanding of the three-dimensional structure of their biological target. tandfonline.com This approach moves beyond random screening and systematic SAR to a more directed and efficient discovery process. For purine derivatives, this has been successfully applied to develop potent and selective inhibitors for various enzymes, particularly protein kinases and xanthine (B1682287) oxidase. researchgate.netresearchgate.netnih.gov
Targeting Protein Kinases: Protein kinases are a major class of drug targets, especially in oncology. researchgate.net The purine scaffold mimics the adenine (B156593) core of ATP, the natural co-substrate for kinases, making it an excellent starting point for designing competitive inhibitors. nih.gov
Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcription, CDK9 is a target for anticancer drugs. Researchers have designed and synthesized 9H-purine derivatives as CDK9 inhibitors. nih.gov Taking a known inhibitor as a lead compound, SAR studies led to the discovery of new derivatives with improved potency and selectivity for CDK9 over other kinases like CDK2. nih.gov
NIMA-related Kinase 2 (Nek2): Overexpressed in many cancers, Nek2 is another important kinase target. Structure-guided design has been used to modify purine hits to improve potency against Nek2 while reducing activity against CDK2 to achieve selectivity. nih.gov By comparing kinase-inhibitor crystal structures, researchers identified that modifying the 6-alkoxy and 2-arylamino substituents could discriminate between the two enzymes. nih.gov This led to the synthesis of compounds like 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide, which showed over 10-fold selectivity for Nek2. nih.gov
Targeting Xanthine Oxidase: Xanthine oxidase is a critical enzyme in purine catabolism, and its inhibitors are used to treat gout. researchgate.net A series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides were designed as potential xanthine oxidase inhibitors. The design hybridized the purine core with an isoxazole (B147169) moiety. It was found that introducing an aryl substituent at position 5 of the oxazole (B20620) ring significantly increased inhibition efficiency, with some derivatives achieving IC₅₀ values in the nanomolar range. researchgate.net Molecular docking studies further elucidated the binding mechanism, confirming that xanthine oxidase was a viable target for these purine carboxamides. researchgate.net
The following table presents examples of rationally designed purine derivatives and their targeted activity.
| Derivative Class | Molecular Target | Key Design Feature / Modification | Result (IC₅₀) | Reference |
| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | Xanthine Oxidase | Introduction of a 5-aryl substituent on the oxazole ring | Nanomolar range inhibition | researchgate.net |
| 6-Cyclohexylmethoxy-2-arylaminopurines | Nek2 (vs. CDK2) | Carboxamide on the 2-arylamino ring | 0.62 µM (Nek2) vs. 7.0 µM (CDK2) | nih.gov |
| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | Nek2 (vs. CDK2) | (E)-dialkylaminovinyl at C6 | 0.27 µM (Nek2) vs. 2.70 µM (CDK2) | nih.gov |
| 9H-Purine Derivatives (e.g., Compound B5) | CDK9 (vs. CDK2) | Systematic SAR on 9H-purine core | ~5-fold greater selectivity for CDK9 | nih.gov |
Stereochemical Considerations and Enantioselective Synthesis of Chiral Derivatives
When a molecule is chiral, it exists as two non-superimposable mirror images called enantiomers. In pharmacology, it is common for one enantiomer to be significantly more active than the other or for the two to have entirely different biological effects. Therefore, controlling the stereochemistry of purine derivatives is critical for developing safe and effective drugs. This requires stereochemical considerations in design and the use of enantioselective synthesis methods to produce optically pure compounds. nih.govnih.gov
Stereochemical Importance: The three-dimensional arrangement of atoms in a chiral purine derivative dictates how it fits into the binding site of a target protein. An incorrect orientation can lead to a loss of key binding interactions and reduced or abolished activity. For example, in the synthesis of a series of chiral purine and pyrimidine cyclopentenyl C-nucleosides, only one compound, 9-deazaneplanocin A, exhibited moderate anti-HIV activity, underscoring the importance of the specific stereoconfiguration. nih.gov The synthesis of specific chiral nucleoside analogs, such as 6-benzamido-9-(3-benzoyl-4(R))-methoxycarbonyl-2,2-dimethyl-thiazolidin-5(S)-yl)-9H-purine, highlights the focus on obtaining a single desired stereoisomer. cdnsciencepub.com
Enantioselective Synthesis: Enantioselective synthesis refers to chemical reactions that preferentially produce one enantiomer over the other. Several strategies have been developed for the synthesis of chiral purine derivatives.
Organocatalysis: A direct route to chiral six-membered carbocyclic purine nucleoside analogues has been established using an organocatalytic enantioselective [3 + 3] annulation. nih.gov The use of a specific bifunctional thiourea-tertiary amine organocatalyst (Takemoto's catalyst) enabled the synthesis of various chiral purine analogues in high yields with excellent enantioselectivities, often ranging from 92% to 98% enantiomeric excess (ee). nih.gov Similarly, the organocatalytic enantioselective aza-Michael addition of purine bases to unsaturated ketones has been developed to produce chiral adducts with up to >99% ee. researchgate.net
Synthesis from Chiral Precursors: A common strategy involves starting with a readily available chiral molecule, or "chiral pool" starting material. For instance, the enantioselective synthesis of purine cyclopentenyl C-nucleosides was achieved using d-ribose, a natural sugar, as the starting material. nih.gov This approach transfers the chirality of the starting material to the final product through a series of stereocontrolled reactions.
Asymmetric Hydrogenation: Asymmetric transfer hydrogenation offers an efficient method to produce chiral molecules from achiral precursors. This technique has been applied to the synthesis of Tenofovir analogues, which are acyclic nucleoside phosphonates, achieving high enantioselectivity (up to 97% ee) under mild conditions. researchgate.net
These advanced synthetic methods provide access to enantiomerically pure chiral purine derivatives, which is essential for detailed biological evaluation and the development of stereochemically defined therapeutic agents.
Molecular Mechanisms and Biological Interactions of 9h Purine 6 Carbaldehyde Derivatives
Ligand-Receptor Interactions and Signal Transduction Modulation
The purine (B94841) scaffold is a cornerstone in the development of ligands for purinergic receptors, which are crucial in numerous physiological signaling pathways. Derivatives of 9H-purine-6-carbaldehyde have been engineered to act as both agonists and antagonists at these receptors, thereby influencing a variety of cellular responses.
Agonist and Antagonist Activities at Purine Receptors
Purine derivatives are well-established as modulators of purinergic receptors, which include the adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3) and P2X receptors. ontosight.ai The nature of the interaction, whether agonistic or antagonistic, is highly dependent on the specific substitutions on the purine ring. ontosight.aiontosight.ai
For instance, certain purine nucleoside derivatives lacking an exocyclic amine at the C6 position have been shown to act as selective agonists for the A3 adenosine receptor (A3AR). acs.org This is a noteworthy finding, as it demonstrates that a hydrogen-bond donor at this position is not an absolute requirement for receptor activation. acs.org Conversely, other modifications can convert agonists into antagonists. A study on 4'-selenoadenosine-5'-N,N-dimethyluronamide derivatives revealed that the addition of a second methyl group to the 5'-uronamide position transformed selective A3AR agonists into antagonists. mdpi.com
The development of peripherally selective cannabinoid receptor 1 (CB1) antagonists has also utilized the purine scaffold. One such compound, a diphenyl purine derivative, demonstrated subnanomolar potency at human CB1 receptors in both binding and functional assays. acs.org Furthermore, C6-phenylpurine derivatives that are not ribosides have been found to bind to the A1 adenosine receptor as antagonists. acs.org
These examples underscore the chemical tractability of the purine core in designing ligands with specific activities at purinergic and other receptors, thereby modulating downstream signaling pathways.
Influence on Neurotransmission and Immune Response Pathways
The modulation of purinergic receptors by this compound derivatives has significant implications for neurotransmission and immune responses. Purinergic signaling is integral to processes such as inflammation, muscle contraction, and neurotransmission. ontosight.ai
In the context of neuroinflammation, the ATP-gated P2X7 purinergic receptor has emerged as a key therapeutic target. acs.org Derivatives of 9H-purine have been designed as P2X7 antagonists, with the aim of treating neurodegenerative diseases. acs.org One such derivative, 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one, was identified as a potent and selective P2X7 antagonist with the ability to cross the blood-brain barrier. acs.org
Furthermore, adenosine, an endogenous purine nucleoside, is a potent immunosuppressive metabolite, particularly within the tumor microenvironment. researchgate.net By acting on adenosine receptors on immune cells, it can dampen anti-tumor immune responses. researchgate.net Consequently, antagonists of the A2A adenosine receptor are being actively investigated as cancer immunotherapeutics. researchgate.net
The ability of these compounds to modulate purinergic signaling highlights their potential in treating a range of conditions, from neurological disorders to cancer, by influencing fundamental pathways in neurotransmission and immunology. ontosight.aiontosight.ai
Enzyme Inhibition and Allosteric Modulation Mechanisms
In addition to their receptor-mediated activities, derivatives of this compound are potent inhibitors of various enzymes, playing crucial roles in cellular metabolism and signaling. Their inhibitory mechanisms often involve competitive or allosteric interactions with the enzyme's active site.
Interaction with Purine Metabolic Enzymes (e.g., Purine Nucleoside Phosphorylase)
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of 6-oxopurine nucleosides. nih.gov Inhibition of PNP is a therapeutic strategy for T-cell mediated diseases. nih.gov
Structure-based design has led to the development of potent PNP inhibitors based on the 9-deazaguanine (B24355) scaffold, a close analogue of the purine core. nih.gov These inhibitors are designed to interact with multiple subsites within the PNP active site, including the purine binding site, a hydrophobic pocket, and the phosphate (B84403) binding site. nih.gov For example, (S)-9-[1-(3-chlorophenyl)-2-carboxyethyl]-9-deazaguanine was found to be a highly potent PNP inhibitor with an IC50 of 6 nM. nih.gov
Novel PNP inhibitors based on acyclic nucleoside phosphonates with a 9-deazahypoxanthine base have also been developed, exhibiting IC50 values as low as 19 nM for human PNP. nih.gov Furthermore, tricyclic derivatives of 2-aminopurine (B61359) and 7-deazaadenosine have been shown to be substrates and inhibitors of E. coli PNP. mdpi.com
The following table summarizes the inhibitory activity of selected purine derivatives against Purine Nucleoside Phosphorylase:
| Compound | Target | IC50 (nM) |
| (S)-9-[1-(3-chlorophenyl)-2-carboxyethyl]-9-deazaguanine | Mammalian PNP | 6 |
| Acyclic nucleoside phosphonates with 9-deazahypoxanthine | Human PNP | 19 |
| Acyclic nucleoside phosphonates with 9-deazahypoxanthine | Mycobacterium tuberculosis PNP | 4 |
Inhibition of Key Chaperone Proteins (e.g., Heat Shock Protein 90 (Hsp90))
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are implicated in cancer. nih.gov Inhibition of Hsp90 is a promising strategy for cancer therapy. acs.org
Purine-based compounds have been at the forefront of the development of synthetic Hsp90 inhibitors. nih.gov The 8-arylmethyl-9H-purin-6-amine scaffold is a key feature of several potent Hsp90 inhibitors, such as PU3 and its derivative PU24FCl. nih.gov These inhibitors are designed to bind to the ATP-binding pocket in the N-terminal domain of Hsp90. google.com The development of these inhibitors has been guided by rational design and has led to compounds with clinical applicability. clockss.org
Derivatives of 8-arylmethyl-9H-purin-6-amine have shown anti-tumor activity in a wide range of tumor types. nih.gov Furthermore, some of these inhibitors, like PU-DZ8, have demonstrated potential in treating neurodegenerative diseases by reducing toxic protein aggregates. nih.gov
Selective Kinase Inhibition (e.g., Nek2, CDK2)
The purine scaffold is a common feature in many kinase inhibitors due to its resemblance to the adenine (B156593) core of ATP. nih.gov Derivatives of this compound have been extensively explored as inhibitors of various kinases, including Nek2 and CDK2, which are important regulators of the cell cycle. nih.govresearchgate.net
Structure-guided design has been employed to develop selective inhibitors of Nek2, a kinase implicated in cancer. nih.gov By modifying the substituents at the C2 and C6 positions of the purine ring, it is possible to achieve selectivity for Nek2 over other kinases like CDK2. nih.gov For example, purines with an (E)-dialkylaminovinyl substituent at C6 showed selectivity for Nek2. nih.gov A series of 6-ethynylpurines were also identified as irreversible inhibitors of Nek2, covalently modifying a cysteine residue in the ATP-binding site. nih.gov
Similarly, iterative structure-based design has yielded potent inhibitors of CDK1 and CDK2. researchgate.net The addition of a 4'-sulfamoylanilino group at the C2 position of O(6)-cyclohexylmethylguanine resulted in a 1,000-fold increase in potency. researchgate.net More recently, a new series of 2-aminopurine derivatives were designed, with compound 11l showing a CDK2 inhibitory activity with an IC50 of 19 nM. frontiersin.org
The table below presents the inhibitory concentrations of various purine derivatives against Nek2 and CDK2 kinases:
| Compound | Target Kinase | IC50 (µM) |
| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | Nek2 | 0.62 |
| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | CDK2 | 7.0 |
| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | Nek2 | 0.27 |
| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | CDK2 | 2.70 |
| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | Nek2 | 0.06 |
| Compound 11l | CDK2 | 0.019 |
Catalytic Inhibition of DNA Topoisomerase II
DNA topoisomerase II (Topo II) is an essential enzyme that modulates the topological state of DNA, a critical function for processes such as DNA replication and chromosome segregation. Unlike Topo II poisons, which stabilize the covalent complex between the enzyme and DNA leading to DNA strand breaks, catalytic inhibitors disrupt the enzyme's function before this stage. nih.govgoogle.com Derivatives of 9H-purine have emerged as a significant class of such catalytic inhibitors. aacrjournals.orgresearchgate.net
These purine analogues often function by targeting the ATPase activity of Topo II, which is crucial for its catalytic cycle. nih.govnih.gov They can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme and preventing the hydrolysis of ATP that fuels the DNA strand passage reaction. nih.govgoogle.comresearchgate.net For instance, a screen of the National Cancer Institute (NCI) diversity set identified S6-substituted thioguanine analogues, which are structurally related to this compound, as catalytic inhibitors of Topo II. nih.govbiomolther.org These compounds were shown to inhibit the DNA strand passage reaction without inducing the formation of covalent Topo II-DNA complexes, a hallmark of catalytic inhibition. aacrjournals.orgnih.gov
The inhibitory mechanism can be influenced by the specific substitutions on the purine ring. While some thiopurines with free sulfhydryl groups may inhibit the enzyme by covalently modifying cysteine residues, other O6- and S6-substituted purines act via a non-covalent, competitive mechanism. nih.gov The ability of these compounds to antagonize the DNA damage induced by Topo II poisons further confirms their role as catalytic inhibitors in a cellular context. nih.gov
| Inhibitor Type | Mechanism of Action | Effect on Topo II-DNA Complex | Example Classes |
| Poisons | Stabilizes the covalent Topo II-DNA cleavable complex. nih.gov | Increases levels of complex, leading to DNA double-strand breaks. aacrjournals.org | Etoposide, Doxorubicin nih.gov |
| Catalytic Inhibitors | Interfere with a step prior to DNA cleavage (e.g., ATP hydrolysis, DNA binding). nih.govgoogle.com | Prevents the formation of the cleavable complex. nih.gov | Substituted Purines, Bisdioxopiperazines nih.govaacrjournals.org |
Modulation of Oxidoreductase Activity (e.g., Xanthine (B1682287) Oxidase, Polyamine Oxidase)
Xanthine Oxidase (XO)
Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comnih.gov Elevated activity of XO is linked to hyperuricemia and gout. wikipedia.orgdoi.org Purine analogues are a well-established class of XO inhibitors. wikipedia.org this compound and its derivatives can act as potent competitive inhibitors of XO. nih.gov The purine ring structure allows these compounds to fit into the enzyme's active site, mimicking the natural substrates. nih.gov
The inhibitory potency is significantly influenced by the substituent at the 6-position of the purine ring. For example, 6-(N-benzoylamino)purine has been shown to be a highly potent competitive inhibitor of XO, with an IC50 value comparable to the clinical inhibitor allopurinol. nih.gov Molecular docking studies suggest that interactions between the purine ring, including its N-7 and N-H groups, and amino acid residues like Arg880 and Thr1010 in the active site are crucial for stabilization of the enzyme-inhibitor complex. nih.gov The aldehyde group of this compound could similarly participate in interactions within the active site, blocking substrate access to the molybdenum center of the enzyme. mdpi.com
Polyamine Oxidase (PAO)
Polyamine oxidases are flavin-dependent enzymes involved in the catabolism of polyamines like spermine (B22157) and spermidine. wikipedia.orgmdpi.com This process, which can follow either a terminal catabolism or a back-conversion pathway, produces hydrogen peroxide (H₂O₂), a reactive oxygen species that acts as a signaling molecule in various cellular processes, including programmed cell death. mdpi.comnih.govnih.gov
While direct studies on the modulation of PAO by this compound are not extensively detailed, the principle of enzyme inhibition by substrate analogues applies. The purine structure of this compound could potentially allow it to interact with the active site of PAO. The active sites of PAOs contain conserved residues that interact with the polyamine substrates, and the FAD cofactor is essential for the oxidative reaction. wikipedia.orgnih.gov A molecule mimicking the polyamine structure could interfere with substrate binding or the redox cycling of the FAD cofactor, thereby modulating enzyme activity. The modulation of PAO activity is significant as it is linked to ROS homeostasis and cellular development and stress responses. nih.gov
Direct Nucleic Acid Interactions
G-Quadruplex DNA Binding and Stabilization
G-quadruplexes (G4s) are non-canonical, four-stranded DNA structures formed in guanine-rich regions of the genome, such as in telomeres and oncogene promoters. nih.govfrontiersin.org The stabilization of these structures by small molecule ligands has emerged as a promising strategy in anticancer research, as it can interfere with crucial cellular processes like transcription and telomere maintenance. nih.govbiorxiv.org
The planar aromatic system of the purine ring makes this compound and its derivatives suitable candidates for G4-binding ligands. nih.gov The primary mode of interaction involves the flat purine scaffold stacking on the terminal G-quartets of the G4 structure. nih.gov This interaction enhances the thermal stability of the G-quadruplex. scholaris.ca The substituent at the 6-position, in this case, the carbaldehyde group, can be further modified to create additional interactions with the loops or grooves of the G4 structure, potentially improving both binding affinity and selectivity for G4 DNA over standard duplex DNA. nih.gov Stabilization of G4 structures by such ligands has been shown to impede the progression of DNA replication forks and can lead to DNA damage, highlighting their potential biological impact. nih.gov
| Ligand Type | Binding Mode | Effect on G-Quadruplex | Potential Biological Outcome |
| Quartet Stackers | π-π stacking interactions with terminal G-quartets. nih.gov | Increased thermal stability. scholaris.ca | Inhibition of telomerase, transcriptional repression of oncogenes. nih.gov |
| Groove Binders | H-bonding and electrostatic interactions within the G4 grooves. nih.gov | Stabilization of the overall structure. | Interference with protein binding to G4s. |
| Loop Binders | Specific interactions with the nucleotide loops connecting the G-quartets. nih.gov | Conformational preorganization and stabilization. | Enhanced selectivity for specific G4 topologies. |
Inhibition of DNA Biosynthesis and Replication Processes
As structural analogues of natural purines, this compound and its derivatives can disrupt the synthesis and replication of DNA. nih.govfrontiersin.org This interference can occur through multiple mechanisms.
One major pathway is the inhibition of de novo purine biosynthesis. nih.gov Purine analogues can act as feedback inhibitors for key enzymes in this pathway, mimicking the natural end-products (adenine and guanine (B1146940) nucleotides) and thus downregulating the production of essential DNA building blocks. nih.govplos.org This depletion of the deoxynucleoside triphosphate (dNTP) pool can stall DNA replication. researchgate.netnih.gov
A second mechanism involves the metabolic conversion of the purine analogue into its corresponding nucleoside triphosphate. This fraudulent nucleotide can then be recognized by DNA polymerases and incorporated into the growing DNA strand during replication. nih.govfrontiersin.org The incorporation of an altered base, such as one containing a 6-carbaldehyde group, would likely disrupt the structure of the DNA helix, hinder further chain elongation, and ultimately lead to the termination of the replication process. nih.govresearchgate.net Studies on various purine conjugates have confirmed that they can act as inhibitors of DNA biosynthesis, leading to cytotoxic effects on proliferating cells. dntb.gov.ua
Phytohormone Mimicry and Plant Regulatory Mechanisms
Competitive Inhibition of Cytokinin-Degrading Enzymes (CKX)
Cytokinins are a class of phytohormones, structurally based on adenine, that are central to regulating plant cell division, growth, and development. nih.gov The concentration of active cytokinins in plant tissues is tightly controlled, in large part by the cytokinin oxidase/dehydrogenase (CKX) family of enzymes, which catalyze their irreversible degradation. nih.govnih.gov
Derivatives of 9H-purine can act as phytohormone mimics, specifically targeting and inhibiting CKX enzymes. Because these inhibitors are structurally similar to cytokinins, they can bind to the active site of CKX enzymes in a competitive manner. nih.gov This binding prevents the natural cytokinin substrates from being degraded, leading to an increase in their endogenous levels. nih.gov For instance, a chemical screen identified N-phenyl-9H-purin-6-amine as a competitive inhibitor of CKX that effectively increases cytokinin accumulation in plants. nih.gov The substituent at the N6-position of the purine ring is a key determinant of this inhibitory activity. The 6-carbaldehyde group of this compound positions it as a potential candidate for such competitive inhibition, offering a strategy to modulate plant growth and development by protecting cytokinins from catabolism. biorxiv.org
Modulation of Plant Growth and Development (e.g., Rooted Seedling Culture)
The development of a plant from a seed is a complex process involving the coordinated regulation of cell division, elongation, and differentiation. Plant hormones, including those from the purine family, play a pivotal role in orchestrating these developmental events. While direct and extensive research on the specific effects of this compound on rooted seedling culture is limited in publicly available scientific literature, the broader class of purine derivatives, particularly cytokinins, has been a subject of intense study. These studies offer significant insights into how compounds structurally related to this compound can modulate plant growth and development.
Cytokinins, which are N6-substituted purine derivatives, are well-established as critical regulators of various aspects of plant life, from germination to senescence. Their influence on rooted seedlings is multifaceted, affecting both the root and shoot systems. For instance, N-phenylmethyl-9H-purine-6-amine, a compound structurally similar to this compound, has been utilized in culture media for the strong seedling culture of sugarcane, indicating its role in promoting robust plantlet development. nih.gov
Research on other purine derivatives, such as 6-benzylaminopurine (B1666704) (BAP), provides a clearer picture of the potential modulatory effects. BAP has been shown to influence a range of developmental processes in seedlings, including shoot proliferation and root development. The response, however, is often concentration-dependent, with different concentrations either promoting or inhibiting specific aspects of growth.
Detailed Research Findings
Studies on various plant species have demonstrated the significant impact of purine derivatives, particularly cytokinins like BAP, on the growth and morphology of seedlings. These findings highlight the dual role these compounds can play, often promoting shoot growth while inhibiting root elongation.
In a study on the effects of BAP on potato (Solanum tuberosum L.) minitubers, it was observed that specific concentrations of BAP could enhance both shoot and root length. The optimal concentration was found to be 0.75 mg/L, which resulted in the maximum shoot and root length. arccjournals.com Conversely, higher concentrations of BAP have been shown to inhibit root growth in other species. This suggests a finely tuned mechanism through which purine derivatives regulate plant architecture.
The table below summarizes the effect of different concentrations of 6-benzylaminopurine (BAP) on the shoot and root length of potato seedlings.
| BAP Concentration (mg/L) | Mean Shoot Length (cm) | Mean Root Length (cm) |
| Control | 45.2 | 24.5 |
| 0.75 | 54.8 | 29.9 |
| 1.5 | 50.1 | 27.3 |
| 2.25 | 48.6 | 26.1 |
Table 1: Effect of 6-benzylaminopurine (BAP) on Potato Seedling Growth. Data extracted from a study on Solanum tuberosum L., showing the impact of varying BAP concentrations on shoot and root length in the G-0 generation. arccjournals.com
Further research on the ornamental plant Medinilla mandrakensis demonstrated that BAP alone promoted the proliferation of shoots, with the highest number of shoots observed at a concentration of 2 mg/L. internationalscholarsjournals.com However, the combination of BAP with an auxin, 2-Naphthalene Acetic Acid (NAA), led to a reduction in shoot number but promoted callus formation and shoot elongation. internationalscholarsjournals.com This highlights the complex interplay between different classes of plant hormones in modulating development.
The following table details the influence of BAP and its combination with NAA on shoot development in Medinilla mandrakensis.
| Treatment (mg/L) | Mean Number of Shoots per Explant | Mean Size of Shoots (mm) |
| M0 (Control) | 2.0 | 13.3 |
| M1 (0.5 BAP) | 15.3 | 4.9 |
| M2 (1.0 BAP) | 21.0 | 4.1 |
| M3 (2.0 BAP) | 27.5 | 4.0 |
| M4 (0.5 BAP + 0.1 NAA) | 13.2 | 9.1 |
| M5 (0.5 BAP + 0.5 NAA) | 9.0 | 8.5 |
| M6 (1.0 BAP + 0.1 NAA) | 15.5 | 7.8 |
| M7 (1.0 BAP + 0.5 NAA) | 10.2 | 7.2 |
Table 2: Influence of BAP and NAA on Shoot Proliferation and Elongation in Medinilla mandrakensis. Data showing the effects of different concentrations of BAP alone and in combination with NAA on the number and size of shoots regenerated from microcuttings after 45 days. internationalscholarsjournals.com
In banana micropropagation, the interaction between BAP and Indole-3-acetic acid (IAA) was found to be crucial for shoot multiplication and root development. The highest number of shoots per explant was achieved with a combination of 2.5 mg/L BAP and 1.0 mg/L IAA. cabidigitallibrary.org This again underscores the synergistic or antagonistic interactions that can occur between different plant hormones.
These studies collectively indicate that purine derivatives are potent modulators of plant growth and development in rooted seedling cultures. The specific outcomes, such as enhanced shoot growth or altered root architecture, are highly dependent on the specific compound, its concentration, and the presence of other plant hormones. While direct data on this compound is not yet prevalent, the existing body of research on related purine compounds provides a strong foundation for predicting its potential biological activity in this context.
Applications in Advanced Chemical Synthesis and Material Science
9H-Purine-6-Carbaldehyde as a Versatile Building Block in Complex Organic Synthesis
This compound serves as a crucial and multifaceted building block in the realm of complex organic synthesis. bldpharm.comcymitquimica.com Its inherent chemical reactivity, stemming from the aldehyde functional group and the purine (B94841) scaffold, allows for its participation in a wide array of chemical transformations. This versatility makes it an invaluable starting material for the construction of more complex molecules with diverse applications. cymitquimica.com
The purine ring system is a fundamental component of numerous biologically significant molecules. chemrxiv.org Consequently, this compound and its derivatives are instrumental in the synthesis of novel purine analogs. chemrxiv.org These synthetic endeavors aim to explore and expand the chemical space around the purine core, leading to the discovery of new small molecules with potential biological activities. chemrxiv.org For instance, the aldehyde functionality can be readily transformed into various other functional groups, enabling the synthesis of a diverse range of substituted purines. u-tokyo.ac.jp
One notable application is in the synthesis of 2,6,9-trisubstituted purine libraries, where the aldehyde at the 6-position can be modified in conjunction with substitutions at the 2 and 9 positions to generate a multitude of derivatives. u-tokyo.ac.jp This approach has been successfully employed to create libraries of compounds that have been screened for various biological activities. u-tokyo.ac.jpnih.gov
Furthermore, the reactivity of the aldehyde group allows for its use in condensation reactions. A simple and efficient protocol involves the one-pot condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes, including derivatives of this compound, to produce 6-chloro-8-substituted-9H-purines. doaj.orgresearchgate.net This method offers several advantages, including high yields and mild reaction conditions. doaj.orgresearchgate.net
The versatility of this compound is further highlighted by its use in the synthesis of complex heterocyclic systems. For example, it can be a precursor for creating xanthine (B1682287) derivatives, which are recognized as important bioactive molecules. frontiersin.org The synthesis often involves the condensation of a diamine with a carboxylic acid derivative, a transformation for which the aldehyde can be a suitable precursor after oxidation. frontiersin.org
Precursors for the Generation of Diverse Chemical Libraries
This compound is a valuable precursor for the generation of diverse chemical libraries, which are essential tools in drug discovery and chemical biology. nih.govopenaccessjournals.com The creation of these libraries allows for the systematic exploration of a vast chemical space to identify novel compounds with desired biological activities. openaccessjournals.com The purine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its widespread presence in biologically important molecules. chemrxiv.org
The aldehyde functionality of this compound provides a reactive handle for a variety of chemical transformations, making it an ideal starting point for combinatorial synthesis. u-tokyo.ac.jp Both solid-phase and solution-phase synthesis strategies can be employed to generate libraries of purine derivatives. nih.gov These approaches facilitate the rapid and efficient production of a large number of compounds by performing multiple reactions in parallel. nih.govchemrxiv.org
A key strategy in library synthesis is the diversification of the purine core at multiple positions. u-tokyo.ac.jp By starting with a scaffold like this compound, chemists can introduce diversity at the 6-position through reactions of the aldehyde, and concurrently at other positions like N9 and C2, to create 2,6,9-trisubstituted purine libraries. u-tokyo.ac.jpnih.gov This multi-pronged diversification is crucial for developing compounds with high potency and selectivity for specific biological targets. nih.gov
The resulting libraries of purine analogs can then be screened against a wide range of biological targets, such as protein kinases, to identify lead compounds for drug development. nih.gov The synthesis and screening of these libraries have led to the discovery of potent inhibitors of cyclin-dependent kinases (CDKs), demonstrating the power of this approach. nih.gov
Role in Polymer Chemistry and Material Development (e.g., Conductive Polymers)
While direct applications of this compound in polymer chemistry are not extensively documented, its structural motifs and reactivity suggest potential roles in the development of advanced materials, including conductive polymers. Conductive polymers are organic polymers that possess electrical conductivity. researchgate.net Their unique properties, such as light weight, flexibility, and tunable conductivity, make them attractive for a variety of applications, including electronics and sensors. researchgate.net
The development of functional conductive polymers often involves the incorporation of specific chemical groups to enhance their properties or to serve as immobilization sites for other molecules. nih.gov The purine structure within this compound, with its nitrogen atoms, could potentially be integrated into polymer backbones or as pendant groups. These nitrogen-containing heterocycles can influence the electronic properties of the polymer and provide sites for doping, a process that increases conductivity. researchgate.net
The aldehyde group of this compound offers a reactive site for polymerization reactions or for grafting onto existing polymer chains. For instance, it could undergo condensation polymerization with suitable co-monomers to form polymers with purine moieties in the main chain. Alternatively, it could be used to functionalize the surface of materials, introducing the purine group for specific interactions.
Although not directly involving this compound, the broader class of purines and other nitrogen-containing heterocycles are of interest in materials science. For example, conductive polymers are often synthesized from monomers like pyrrole (B145914) and thiophene (B33073) through oxidative polymerization. nih.gov The incorporation of purine-like structures could lead to new classes of conductive materials with unique properties.
Catalyst Design and Application in Organic Transformations (e.g., Ligands for Metal Complexes)
This compound and its derivatives have significant potential in catalyst design, particularly as ligands for metal complexes used in organic transformations. researchgate.net The purine scaffold contains multiple nitrogen atoms that can act as coordination sites for metal ions. mdpi.com This ability to bind to metals makes purine-based molecules attractive candidates for the development of novel ligands that can influence the reactivity and selectivity of metal catalysts. nih.gov
The aldehyde group on the this compound can be readily modified to create a variety of multidentate ligands. For example, it can be converted into an imine through condensation with a primary amine, leading to Schiff base ligands. These Schiff bases, containing both the purine ring and the imine nitrogen, can chelate to metal ions, forming stable metal complexes. uokerbala.edu.iq The electronic and steric properties of the resulting metal complex can be fine-tuned by varying the substituents on the purine ring and the amine used in the condensation.
These metal complexes can then be employed as catalysts in a range of organic reactions. For instance, metal complexes with purine-derived ligands have been investigated for their catalytic activity. researchgate.net The specific geometry and electronic environment created by the ligand around the metal center play a crucial role in determining the catalyst's efficiency and selectivity. nih.gov
Furthermore, the purine framework itself can participate in catalytic processes. For example, a metal-organic framework (MOF), MIL-101(Cr), has been shown to be an efficient heterogeneous catalyst for the synthesis of benzoazoles, where aldehydes are key starting materials. acs.org While not directly using this compound as a ligand, this demonstrates the utility of metal-based catalysts in reactions involving aldehydes. The development of purine-based ligands could lead to catalysts with unique selectivities in similar transformations.
Future Research Directions and Unexplored Avenues for 9h Purine 6 Carbaldehyde
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of purine (B94841) derivatives can be lengthy and challenging, often requiring harsh reaction conditions. rsc.org Future research should prioritize the development of more efficient, selective, and environmentally benign synthetic routes to 9H-purine-6-carbaldehyde and its analogs.
Key areas for exploration include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to successfully accelerate one-pot syntheses of other purine derivatives, such as 8-arylmethyl-9H-purin-6-amines. acs.org This technology could significantly reduce reaction times and improve yields for the synthesis of this compound.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. Developing flow-based syntheses for the purine core and its subsequent functionalization to the aldehyde would be a significant advancement.
Catalytic C-H Functionalization: Direct C-H functionalization of the purine core to introduce the carbaldehyde group at the C6 position would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials like 6-chloropurine (B14466). unar.ac.id
Novel Starting Materials: Exploration of alternative starting materials beyond the traditional diaminopyrimidines or imidazoles could unveil new synthetic pathways. healthinformaticsjournal.comresearchgate.net For instance, methods starting from diaminomaleonitrile (B72808) have been reported for other purine derivatives and could be adapted. researchgate.netresearchgate.net
A comparative table of potential synthetic strategies is presented below.
| Methodology | Potential Advantages | Key Challenges |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, one-pot potential. | Scale-up limitations, potential for localized overheating. |
| Flow Chemistry | Enhanced safety, precise control, easy scalability. | Specialized equipment required, potential for clogging. |
| Catalytic C-H Functionalization | High atom economy, reduced waste, step-saving. | Regioselectivity control, catalyst cost and sensitivity. |
| Novel Starting Materials | Access to novel analogs, potentially milder conditions. | Availability and cost of starting materials, pathway development. |
Comprehensive Mechanistic Studies of Chemical Reactions and Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and for the rational design of new transformations.
Future mechanistic investigations should focus on:
Intermediate Characterization: The aldehyde group is highly reactive and can participate in various condensation and cyclization reactions. healthinformaticsjournal.com Detailed studies, perhaps using in-situ spectroscopic techniques (e.g., NMR, IR), are needed to identify and characterize transient intermediates in these reactions.
Kinetics and Thermodynamics: Determining the kinetic and thermodynamic parameters of key synthetic steps will enable fine-tuning of reaction conditions (temperature, catalyst, solvent) to maximize yield and minimize by-product formation.
Isotopic Labeling Studies: The use of isotopically labeled substrates (e.g., with ¹³C or ¹⁵N) can provide definitive insights into bond-forming and bond-breaking events, elucidating complex reaction pathways, such as ring-opening and rearrangement reactions that have been observed in other purine systems. mdpi.com
Side-Product Formation: A thorough investigation into the mechanisms leading to common side-products, such as over-oxidation to the carboxylic acid or the formation of N7-isomers during alkylation, will inform strategies to suppress these unwanted reactions. acs.org
Advanced Computational Modeling for Predictive Design and Property Elucidation
In silico methods are powerful tools for accelerating the discovery process by predicting molecular properties and guiding experimental work. healthinformaticsjournal.commdpi.com For this compound, computational modeling represents a largely untapped avenue for future research.
Key computational approaches to be explored include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the geometry of this compound, calculate its electronic properties (e.g., electrostatic potential, frontier molecular orbitals), and predict its reactivity. healthinformaticsjournal.comacs.org This information is invaluable for understanding its chemical behavior and for designing new reactions.
Quantitative Structure-Activity Relationship (QSAR): By building 3D-QSAR models based on a library of this compound derivatives and their biological activities, it will be possible to identify the key structural features required for a specific biological effect. mdpi.comfrontiersin.org This allows for the rational design of more potent and selective compounds.
Molecular Docking: Docking studies can predict the binding mode and affinity of this compound derivatives within the active sites of various biological targets (e.g., enzymes, receptors). mdpi.comfrontiersin.orgresearchgate.net This is essential for hypothesis-driven design of targeted inhibitors.
ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel derivatives. researchgate.netresearchgate.net This early-stage screening can help prioritize compounds with favorable drug-like properties for synthesis and further testing.
| Computational Method | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Optimized geometry, charge distribution, reaction energetics. |
| 3D-QSAR | Identify structure-activity relationships. | Predictive models for biological activity, guide for new designs. |
| Molecular Docking | Predict binding to biological targets. | Binding poses, interaction analysis, affinity scoring. |
| ADME/Tox Prediction | Assess drug-likeness and safety profile. | Bioavailability, metabolic stability, potential toxicity. |
Exploration of Novel Molecular Targets and Pathways for Functional Modulation
The purine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net While the aldehyde functionality offers a unique reactive handle for covalent modification or specific hydrogen bonding, the full biological potential of this compound is far from realized. Future research should systematically screen this compound and its derivatives against diverse biological targets.
Promising areas for investigation include:
Kinase Inhibition: Many purine analogs are potent kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs), mTOR, and Bcr-Abl. nih.govsemanticscholar.orgmdpi.com The this compound scaffold should be explored for its potential to inhibit kinases implicated in cancer and other proliferative diseases.
Enzyme Inhibition: Beyond kinases, purine derivatives have shown activity against other enzyme classes, including aldose reductase (implicated in diabetic complications) and topoisomerase II (a cancer target). frontiersin.orgresearchgate.net Screening against a broad panel of enzymes could uncover novel inhibitory activities.
Receptor Modulation: Purine derivatives can act as agonists or antagonists at purine receptors, which are involved in cardiovascular health and neurotransmission. The potential of this compound derivatives to modulate these receptors warrants investigation.
Chaperone Protein Inhibition: The molecular chaperone Hsp90 is a key target in cancer, and certain purine-based inhibitors have shown clinical promise. acs.org The unique structure of this compound could offer a new template for Hsp90 inhibitor design.
Integration with Emerging Technologies in Chemical Biology and Medicinal Chemistry
To fully unlock the potential of this compound, it is essential to integrate its study with cutting-edge technologies that are transforming chemical biology and medicinal chemistry.
Future directions should include:
Chemical Proteomics: The reactive aldehyde group makes this compound an ideal candidate for activity-based protein profiling (ABPP). This technology can be used to identify the direct cellular targets of the compound, providing invaluable information about its mechanism of action.
DNA-Encoded Libraries (DELs): The synthesis of DNA-encoded libraries based on the this compound scaffold would enable the rapid screening of billions of compounds against a wide range of protein targets, dramatically accelerating the discovery of new bioactive molecules.
High-Throughput Screening (HTS): As more efficient synthetic routes become available, libraries of this compound derivatives can be generated and subjected to HTS to identify hits for various diseases.
Fragment-Based Drug Discovery (FBDD): The core this compound can be considered a molecular fragment. FBDD approaches can be used to identify its binding to protein targets and then grow the fragment into a more potent lead compound.
By pursuing these future research directions, the scientific community can significantly expand the chemical and biological understanding of this compound, paving the way for the development of novel therapeutics and chemical probes.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the molecular structure of 9H-Purine-6-carbaldehyde?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, infrared (IR) spectroscopy to confirm the aldehyde functional group (C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for exact mass determination. Cross-reference spectral data with established databases like the NIST Chemistry WebBook . For crystallographic validation, employ X-ray diffraction (XRD) with software such as SHELX for structure refinement .
Q. How should researchers handle purity validation and storage of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to assess purity. Independent verification of purity via third-party analytical services is recommended to avoid batch variability . Store the compound in anhydrous conditions under inert gas (e.g., argon) at –20°C to prevent oxidation of the aldehyde group. Document storage conditions and purity levels in metadata for reproducibility .
Q. What synthetic routes are commonly employed for laboratory-scale preparation of this compound?
- Methodological Answer : Oxidation of 9H-Purine-6-methanol using mild oxidizing agents (e.g., pyridinium chlorochromate) under controlled pH conditions (pH 6–7) is a standard method. Alternatively, nucleophilic substitution at the 6-position of purine derivatives using formylating agents (e.g., DMF/POCl₃) can yield the aldehyde. Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/IR data may arise from solvent effects, tautomerism, or impurities. Perform solvent-switch experiments (e.g., DMSO-d₆ to CDCl₃) to observe proton shifts. Use computational chemistry tools (e.g., density functional theory, DFT) to model tautomeric equilibria and compare predicted vs. observed spectra . Validate findings with XRD for definitive confirmation .
Q. What strategies optimize the stability of this compound in aqueous reaction conditions?
- Methodological Answer : The aldehyde group is prone to hydration and oxidation. Use stabilizing agents like molecular sieves to control water activity or employ protective groups (e.g., acetal formation) during reactions requiring aqueous media. Kinetic studies under varying pH/temperature can identify degradation pathways, enabling tailored stabilization protocols .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis set) to map electrostatic potential surfaces and identify electrophilic sites. Compare with experimental results from kinetic assays (e.g., reaction with hydrazines or Grignard reagents) to validate computational predictions. Software like Gaussian or ORCA is recommended .
Q. What experimental designs resolve ambiguities in crystallographic data for this compound derivatives?
- Methodological Answer : For disordered crystals, collect high-resolution XRD data (≤1.0 Å) and use SHELXL’s restraints/constraints to model disorder. For twinned crystals, apply the TwinRotMat algorithm in SHELXL. Pair crystallographic results with solid-state NMR to confirm packing arrangements .
Methodological Best Practices
- Data Reproducibility : Always report solvent systems, instrument calibration parameters, and purity thresholds. For structural studies, include CIF files and refinement statistics .
- Contradiction Resolution : Use multi-technique validation (e.g., XRD + NMR + DFT) to resolve conflicting data. Publish raw datasets in supplementary materials for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
